Brassicasterol Brassicasterol Brassicasterol is an 3beta-sterol that is (22E)-ergosta-5,22-diene substituted by a hydroxy group at position 3beta. It is a phytosterol found in marine algae, fish, and rapeseed oil. It has a role as an EC 1.3.1.72 (Delta(24)-sterol reductase) inhibitor, a biomarker, a human metabolite, a plant metabolite, an animal metabolite, an algal metabolite, a sterol biosynthesis inhibitor and a marine metabolite. It is an ergostanoid, a 3beta-sterol, a member of phytosterols and a 3beta-hydroxy-Delta(5)-steroid.
Brassicasterol is a natural product found in Tuber indicum, Cyttaria johowii, and other organisms with data available.
Brassicasterol is a steroid derivative characterized by the hydroxyl group in position C-3 of the steroid skeleton, elimination of carbon 24.2 of the alkyl substituent, and unsaturated bonds in position 5-6 of the B ring, and position 22-23 in the alkyl substituent. It is synthesized by several unicellular algae and some terrestrial plants.
Brand Name: Vulcanchem
CAS No.: 474-67-9
VCID: VC21341009
InChI: InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-9,18-20,22-26,29H,10-17H2,1-6H3/b8-7+/t19-,20+,22-,23-,24+,25-,26-,27-,28+/m0/s1
SMILES:
Molecular Formula: C28H46O
Molecular Weight: 398.7 g/mol

Brassicasterol

CAS No.: 474-67-9

Cat. No.: VC21341009

Molecular Formula: C28H46O

Molecular Weight: 398.7 g/mol

* For research use only. Not for human or veterinary use.

Brassicasterol - 474-67-9

CAS No. 474-67-9
Molecular Formula C28H46O
Molecular Weight 398.7 g/mol
IUPAC Name (3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Standard InChI InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-9,18-20,22-26,29H,10-17H2,1-6H3/b8-7+/t19-,20+,22-,23-,24+,25-,26-,27-,28+/m0/s1
Standard InChI Key OILXMJHPFNGGTO-ZAUYPBDWSA-N
Isomeric SMILES C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Canonical SMILES CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Melting Point 150 - 151 °C

Chemical Properties and Structure

Brassicasterol belongs to the phytosterol class of natural compounds with structural similarities to cholesterol. Its complete chemical identity includes the following characteristics:

Basic Identification

Brassicasterol is chemically known as 24-methyl cholest-5,22-dien-3β-ol, with the molecular formula C28H46O and a molecular weight of 398.66 . It bears the CAS registry number 474-67-9 and is also known by several synonyms including Ergosta-5,22-dien-3-ol, 5,22-Cholestadien-24β-methyl-3β-ol, and (22E,24R)-24-Methylcholesta-5,22-dien-3β-ol .

Physical Properties

Brassicasterol possesses distinctive physical characteristics that influence its behavior in various systems. It appears as a white to off-white solid with a melting point range of 205-213°C . Its predicted boiling point is approximately 488.7±14.0°C with an estimated density of 0.99±0.1 g/cm³ . Notably, brassicasterol exhibits limited solubility in water and demonstrates slight solubility in organic solvents such as chloroform, ethyl acetate, and methanol . Due to its low water solubility, brassicasterol has a high octanol-water partition coefficient, indicating its preference for association with solid phases in environmental systems .

Structural Characteristics

The structural configuration of brassicasterol features a steroid nucleus with a hydroxyl group at the 3β position, a double bond between carbons 5 and 6 in the B-ring, and another double bond between carbons 22 and 23 in the side chain. This arrangement, particularly the presence of a methyl group at position 24, distinguishes it from other phytosterols and contributes to its unique biological activities.

Natural Sources and Occurrence

Brassicasterol is distributed across various natural sources, primarily in marine and plant systems, serving as an important biomarker for specific organisms.

Marine Sources

Brassicasterol is synthesized by several unicellular algae (phytoplankton) and is consequently found in marine ecosystems . It serves as a biomarker for the presence of marine algal matter in environmental samples . The compound is also detected in marine fauna, particularly in shellfish and fish, likely accumulated through their diet .

Terrestrial Plant Sources

In the terrestrial environment, brassicasterol is primarily found in specific plant species. It is a major sterol component in rapeseed and canola oil . Additionally, the compound has been identified in Mirabilis jalapa (Four O'Clock Flower) . Its presence in these plant sources contributes to the nutritional value of oils derived from them.

Concentration in Natural Samples

The concentration of brassicasterol varies significantly across different sources. In sediments, particularly in environments like the Bungaku-no-ike pond, brassicasterol has been detected at concentrations ranging from 1.48 to 1.77 μg/g, which is considerably lower than other sterols such as β-sitosterol (9.43–13.52 μg/g) . This relative abundance profile provides important information for environmental and paleoenvironmental studies.

Biosynthesis and Metabolism

The formation of brassicasterol follows specific biosynthetic pathways in organisms that produce this compound.

Biosynthetic Pathway

Brassicasterol is formed in plants from the isoprenoid precursor squalene, with campesterol serving as an intermediate in the biosynthetic pathway . The process involves a series of enzymatic reactions that ultimately lead to the characteristic structure of brassicasterol. Specifically, sterol C24-methyltransferase plays a crucial role in the biosynthesis of brassicasterol, as indicated by studies on fungal enzymes implicated in this process .

Transformation in the Environment

In environmental systems, particularly anaerobic sediments and soils, brassicasterol demonstrates remarkable stability, persisting for hundreds of years . This stability enables its use as an indicator of past algal production in paleoenvironmental studies. Under certain conditions, brassicasterol can be reduced to brassicastanol, and the ratio between these compounds has been suggested as a valuable redox tracer in marine sediments .

Extraction and Analytical Methods

The analysis of brassicasterol requires specific methodologies due to its chemical properties and common occurrence in complex matrices.

Extraction Techniques

Since brassicasterol often contains a hydroxyl group that can form ester linkages with other lipids, extraction typically involves saponification using strong alkali such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) . A commonly employed extraction solvent is 6% KOH in methanol, which effectively breaks the ester bonds . Following saponification, the free sterols are separated from polar lipids by partitioning into less polar solvents such as hexane .

Analytical Procedures

Prior to instrumental analysis, brassicasterol is frequently derivatized to enhance its analytical properties. The hydroxyl group is commonly derivatized with bis-trimethyl silyl trifluoroacetamide (BSTFA), replacing the hydrogen with a trimethylsilyl (TMS) group that is less exchangeable . This derivatization improves the compound's behavior during chromatographic analysis.

Instrumental analysis of brassicasterol is typically conducted using gas chromatography (GC) coupled with either a flame ionization detector (FID) or mass spectrometer (MS) . These techniques allow for accurate identification and quantification of brassicasterol in complex matrices. Additionally, thin-layer chromatography has been employed to analyze brassicasterol in mussel samples, using pure brassicasterol as a standard for comparison .

Bioactive Properties

Recent research has revealed diverse biological activities of brassicasterol, highlighting its potential for therapeutic applications.

Anti-Herpes Simplex Virus Activity

Brassicasterol demonstrates significant antiviral activity against herpes simplex virus type 1 (HSV-1), with a 50% inhibitory concentration (IC50) of 1.2 μM and a selectivity index (SI) of 41.7 . Remarkably, this anti-HSV-1 activity exceeds that of acyclovir (ACV), a standard antiviral medication (IC50: 2.1 μM; SI: 23.8) . The therapeutic potential of brassicasterol is further enhanced when combined with ACV, resulting in improved potency (IC50: 0.7 μM; SI: 71.4) compared to ACV alone .

The antiviral mechanism appears to involve inhibition of viral replication, with cellular toxicity observed only at concentrations exceeding 50 μM, substantially higher than its effective concentration . This favorable toxicity profile contributes to its promising potential as an antiviral agent.

Antituberculosis Activity

Brassicasterol exhibits notable inhibitory effects against Mycobacterium tuberculosis, including clinical isolates. In vitro susceptibility testing revealed minimum inhibitory concentration (MIC) values ranging from 1.9 to 2.4 μM across all tested Mtb strains . This consistent activity against various tuberculosis strains suggests broad-spectrum antituberculosis potential.

Cardiovascular Effects

Brassicasterol, like other phytosterols, demonstrates cholesterol-lowering properties beneficial for cardiovascular health . Additionally, it shows inhibitory activity against human angiotensin-converting enzyme (ACE), with an inhibition rate of 91.2% at a concentration of 12.3 μg/mL . ACE plays a critical role in blood pressure regulation, suggesting potential antihypertensive applications for brassicasterol.

The cholesterol-lowering effects of plant sterols, including brassicasterol, have been officially recognized by the U.S. Food and Drug Administration (FDA), which states: "Foods containing at least 0.65 g per serving of vegetable oil plant sterol esters, eaten twice a day with meals for a daily total intake of at least 1.3 g, as part of a diet low in saturated fat and cholesterol, may reduce the risk of heart disease."

Other Biological Activities

Brassicasterol has been shown to inhibit sterol Δ24-reductase, an enzyme involved in the mammalian cholesterol biosynthesis pathway . Additionally, there is evidence suggesting its potential relevance as a biomarker in Alzheimer's disease , although further research is needed to elucidate this relationship fully.

Applications and Uses

The unique properties of brassicasterol have led to its application in various fields.

Nutritional Applications

Brassicasterol is recognized for its nutritional value as a food additive and is registered as E499 in the European numbering system for food additives . As a component of phytosterols, it contributes to the cholesterol-lowering effects attributed to certain food products, particularly those derived from rapeseed and canola oil .

Analytical Standards

Brassicasterol has been utilized as a standard in analytical chemistry, particularly for the analysis of sterols in mussel samples using thin-layer chromatography . Its well-characterized structure and properties make it valuable for comparative analytical purposes.

Environmental Significance

Beyond its therapeutic and nutritional applications, brassicasterol serves important roles in environmental studies.

Biomarker Applications

Brassicasterol is frequently employed as a biomarker for the presence of marine algal matter in environmental samples . Its stable nature in anaerobic sediments and soils, where it can persist for hundreds of years, makes it particularly valuable for paleoenvironmental studies as an indicator of past algal production .

Sedimentary Studies

In sedimentary environments, the concentration of brassicasterol relative to other sterols provides insights into the sources of organic matter. For example, in the Bungaku-no-ike pond sediments, brassicasterol concentrations (1.48–1.77 μg/g) are significantly lower than those of β-sitosterol (9.43–13.52 μg/g) . Additionally, the ratio of brassicastanol to brassicasterol has been suggested as a valuable redox tracer in marine sediments, although studies in the Bungaku-no-ike pond found this ratio to be notably lower (<0.16) than in anoxic conditions reported elsewhere .

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